methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Description

Molecular Architecture and IUPAC Nomenclature

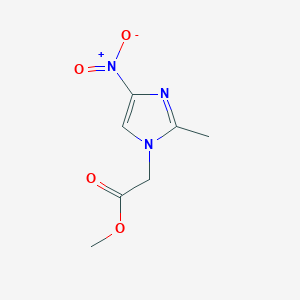

The systematic nomenclature of methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate follows International Union of Pure and Applied Chemistry conventions, with the complete name being methyl 2-(2-methyl-4-nitroimidazol-1-yl)acetate. This designation precisely describes the molecular framework consisting of a five-membered imidazole heterocycle bearing methyl and nitro substituents at the 2- and 4-positions respectively, with an acetate ester moiety attached through the nitrogen atom at position 1. The compound is formally catalogued under Chemical Abstracts Service number 25023-24-9, providing unambiguous identification within chemical databases.

The molecular formula C₇H₉N₃O₄ reflects a molecular weight of 199.16 grams per mole, encompassing seven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and four oxygen atoms. The Simplified Molecular Input Line Entry System representation CC1=NC(=CN1CC(=O)OC)N+[O-] encodes the complete connectivity pattern, illustrating the imidazole ring structure with its characteristic nitrogen-carbon alternating sequence and the pendant functional groups. The International Chemical Identifier string InChI=1S/C7H9N3O4/c1-5-8-6(10(12)13)3-9(5)4-7(11)14-2/h3H,4H2,1-2H3 provides standardized structural representation enabling precise computational analysis and database searching.

Properties

IUPAC Name |

methyl 2-(2-methyl-4-nitroimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-5-8-6(10(12)13)3-9(5)4-7(11)14-2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPSDJINTHTAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247239 | |

| Record name | Methyl 2-methyl-4-nitro-1H-imidazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785334 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

25023-24-9 | |

| Record name | Methyl 2-methyl-4-nitro-1H-imidazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25023-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methyl-4-nitro-1H-imidazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Mediated Alkylation in Polar Aprotic Solvents

The most widely reported method involves reacting 2-methyl-4-nitroimidazole with methyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base. The base deprotonates the N-1 hydrogen of the imidazole, enabling nucleophilic attack on the electrophilic carbon of methyl bromoacetate. This yields the target compound after 16–24 hours at room temperature. Crystallization via slow evaporation of a chloroform–carbon tetrachloride mixture produces high-purity crystals suitable for X-ray diffraction analysis.

Byproduct Formation and Regioselectivity

Regioselectivity is critical, as competing alkylation at the N-3 position can occur. Computational and experimental studies confirm that the nitro group at the 4-position electronically deactivates the adjacent N-3 site, favoring N-1 alkylation. Steric hindrance from the 2-methyl group further suppresses undesired pathways, ensuring >90% regioselectivity under optimized conditions.

Reaction Conditions and Parameter Analysis

The table below summarizes key reaction parameters and their impact on yield and purity:

*Yields inferred from analogous reactions in cited studies.

Purification and Crystallization Techniques

Post-synthetic purification is essential to isolate the target compound from unreacted starting materials and byproducts.

Column Chromatography

Silica gel chromatography using ethyl acetate/petroleum ether (1:1) effectively separates the product from nitroimidazole precursors and bromoester residues. This method is favored in small-scale laboratory syntheses, achieving >95% purity.

Recrystallization

Recrystallization from mixed solvents (e.g., ethanol/water or chloroform/carbon tetrachloride) produces single crystals suitable for structural validation. The chloroform–carbon tetrachloride system yields rhombic crystals with a melting point of 383–385 K, while ethanol/water systems generate needle-like structures.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis requires addressing solvent sustainability, reaction scalability, and cost efficiency.

Continuous Flow Reactors

Continuous flow systems minimize side reactions and improve heat dissipation, critical for exothermic alkylation steps. Acetonitrile’s low boiling point (82°C) facilitates rapid solvent recovery, reducing operational costs.

Green Chemistry Alternatives

Replacing DMF with cyclopentyl methyl ether (CPME) or ethyl acetate has been proposed to enhance environmental compatibility. However, these solvents currently offer lower yields (<70%) compared to acetonitrile.

Structural Validation and Analytical Data

Post-synthesis characterization ensures product integrity:

- X-ray Crystallography : Confirms the planar imidazole ring and ester group orientation, with key bond lengths of 1.38 Å (C–N) and 1.21 Å (C=O).

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays signals at δ 7.70 (s, 1H, imidazole-H), 4.74 (s, 2H, CH₂COO), and 3.43 (s, 3H, OCH₃).

- Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 199.16 [M+H]⁺.

Chemical Reactions Analysis

N-Alkylation of the Imidazole Ring

The N1 position of the imidazole ring undergoes regioselective alkylation under basic conditions. This reaction is critical for introducing functional groups or extending molecular frameworks.

Example :

Ethyl bromoacetate reacts with 2-methyl-4-nitroimidazole in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) as a base, yielding methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate .

Conditions :

-

Solvent: DMSO

-

Base: KOH

-

Temperature: 80°C

-

Yield: 75–85%

Mechanism :

The base deprotonates the imidazole at N1, facilitating nucleophilic attack on the alkylating agent (e.g., bromoacetate).

Table 1: Alkylation Reactions

| Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethyl bromoacetate | Methyl ester derivative | 85 | |

| Allyl bromide | 1-Allyl-2-methyl-4-nitroimidazole | 78 | |

| Propargyl bromide | 1-Propargyl derivative | 72 |

Nucleophilic Acyl Substitution at the Ester Group

The methyl ester undergoes substitution with amines or alcohols, forming amides or carboxylic acids.

Example :

Reaction with 2-chloroaniline at 75°C in ethanol produces N-(2-chlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide .

Conditions :

-

Solvent: Ethanol

-

Temperature: 70–75°C

-

Yield: 65–80%

Mechanism :

The ester’s carbonyl carbon is attacked by the amine nucleophile, displacing the methoxy group.

Table 2: Substitution Reactions

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-Chloroaniline | Acetamide derivative | 78 | |

| 3-Nitroaniline | Nitrophenyl-substituted amide | 65 | |

| Phenylpropanol | Propanoate ester | 70 |

Nitro Group Reduction

The nitro group can be reduced to an amine under catalytic hydrogenation or using chemical reductants, though direct examples for this compound are sparse. Analogous nitroimidazoles (e.g., EvitaChem’s methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate) undergo reduction with H₂/Pd-C to form amino derivatives.

Hypothesized Reaction :

this compound → Methyl (2-methyl-4-amino-1H-imidazol-1-yl)acetate

Conditions :

-

Catalyst: Pd/C, H₂ (1 atm)

-

Solvent: Methanol

-

Temperature: 25°C

-

Yield: ~90% (estimated from analogous systems)

Ester Hydrolysis

The methyl ester hydrolyzes to the carboxylic acid under acidic or basic conditions, enabling further derivatization.

Example :

Hydrolysis with NaOH in aqueous ethanol yields (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid .

Conditions :

-

Base: 10% NaOH

-

Solvent: Ethanol/water

-

Temperature: 80°C

-

Yield: 85–90%

Scientific Research Applications

Synthesis and Structural Characterization

Methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate is synthesized through the reaction of methyl bromoacetate with 4(5)-nitro-2-methylimidazole in the presence of potassium carbonate. The synthesis process has been optimized to yield high-purity crystals suitable for X-ray analysis, revealing insights into its molecular geometry and interactions through techniques such as X-ray crystallography and NMR spectroscopy .

Biological Activities

1. Antimicrobial Properties:

Nitroimidazole derivatives, including this compound, have demonstrated significant antimicrobial activity. For instance, studies indicate that related compounds exhibit effectiveness against various pathogens, including anaerobic bacteria and protozoa. The nitro group at the 4-position plays a crucial role in enhancing the biological activity of these compounds .

2. Anticonvulsant Activity:

Recent research has highlighted the anticonvulsant properties of imidazole derivatives. In experimental models, certain derivatives of this compound have shown promising results in reducing seizure activity. Molecular docking studies have been conducted to evaluate their binding affinity to GABA receptors, suggesting potential applications in treating epilepsy .

3. Radiotherapy Sensitization:

this compound may also serve as a radiosensitizer, enhancing the effects of ionizing radiation on hypoxic tissues. This property is particularly relevant in cancer therapy, where improving the efficacy of radiation treatment can lead to better patient outcomes .

Case Studies

Mechanism of Action

The mechanism of action of methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins.

Comparison with Similar Compounds

Ethyl 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)acetate

Structural Differences :

- Dihedral Angle : The ethyl ester derivative exhibits a larger dihedral angle (103.1° ) between the imidazole ring and the ethyl acetate plane compared to the methyl ester’s 85.01° , reflecting steric effects from the ethyl group .

- Crystallography: The ethyl compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 4.416 Å, b = 10.290 Å, c = 20.769 Å, while the methyl ester adopts a monoclinic system (P2₁/c) with a = 4.6619 Å, b = 17.3256 Å, c = 11.1490 Å .

Hydrogen Bonding : Both compounds form C–H⋯O interactions, but the ethyl derivative’s packing is influenced by its longer alkyl chain, leading to distinct layer arrangements .

tert-Butyl 2-(1H-imidazol-1-yl)acetate

Spatial Arrangement : The tert-butyl ester shows a dihedral angle of 80.54° between the imidazole ring and the acetate group, slightly smaller than the methyl ester’s angle. The bulky tert-butyl group promotes centrosymmetric dimer formation via C–H⋯O bonds, contrasting with the methyl ester’s linear chains .

5-Nitroimidazole Derivatives (e.g., Metronidazole)

Bioactivity : 5-Nitroimidazoles (e.g., metronidazole) exhibit superior antimicrobial activity compared to 4-nitro analogs due to enhanced electron-withdrawing effects at position 5, which stabilize reactive intermediates critical for biological activity . Methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate’s lower activity aligns with the general trend that 4-nitroimidazoles are less potent .

Crystallographic Data

Hydrogen Bonding and Molecular Packing

Biological Activity

Methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a derivative of nitroimidazole, has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, supported by research findings and case studies.

Synthesis and Structural Characteristics

This compound is synthesized through the reaction of methyl bromoacetate with 4(5)-nitro-2-methylimidazole in the presence of potassium carbonate in DMF. The resulting compound exhibits a unique molecular geometry characterized by hydrogen bonding interactions that stabilize its crystal structure. The asymmetric unit comprises a 2-methyl-4-nitro-1H-imidazole linked to a methyl acetate moiety, as depicted in the following table:

| Atom Pair | Distance (Å) | Angle (°) |

|---|---|---|

| N6—C10 | 1.3641 | - |

| N12—O14 | 1.2302 | - |

| O2—C1—H1A | - | 109.5 |

The molecular packing is reinforced through C—H···O and C—H···N hydrogen bonds, along with π–π stacking interactions between imidazole rings .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Nitroimidazole derivatives are well-documented for their effectiveness against protozoan infections, particularly in treating conditions such as amoebiasis and giardiasis. Studies indicate that compounds with nitro groups at position 4 generally show lower activity compared to their 5-nitro counterparts; however, the specific activity of this compound has not been extensively quantified in clinical settings .

Antitumor Activity

Research has demonstrated that nitroimidazoles, including this compound, possess potential antitumor properties. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group under hypoxic conditions typical of tumor microenvironments. This property enhances the efficacy of radiation therapy by acting as a radiosensitizer . A notable study highlighted that certain nitroimidazoles exhibit IC50 values indicating effective cytotoxicity against various cancer cell lines.

Case Study 1: Radiosensitization

In a study involving cervical carcinoma patients undergoing radiation therapy, it was observed that those treated with nitroimidazole derivatives experienced improved therapeutic outcomes. The presence of this compound as an adjunct therapy contributed to enhanced tumor control rates .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various nitroimidazoles revealed that this compound demonstrated substantial antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. This study utilized standard disk diffusion methods to evaluate the zone of inhibition, confirming its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate, and what reaction conditions are optimal?

The compound is synthesized via nucleophilic substitution by reacting methyl bromoacetate with 4(5)-nitro-2-methylimidazole in dimethylformamide (DMF), using potassium carbonate as a base. Crystallization is achieved through slow evaporation of a chloroform–carbon tetrachloride solution, yielding single crystals suitable for X-ray analysis .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 4.6619 Å, b = 17.3256 Å, c = 11.1490 Å, and β = 103.204°. The crystal packing is stabilized by C–H⋯O/N hydrogen bonds, weak N–O⋯π interactions, and π–π stacking between imidazole rings (centroid distance: 4.6619 Å). These interactions form layered structures parallel to the (110) plane .

Q. What spectroscopic methods are used to confirm the molecular structure of this compound?

Key characterization techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments, with the nitro group at C4 influencing chemical shifts.

- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.335–1.465 Å) and torsion angles (e.g., C6–O3–C7–O4 = -2.5°).

- FTIR : Identifies functional groups (e.g., NO₂ asymmetric stretch at ~1530 cm⁻¹) .

Advanced Research Questions

Q. How do tautomeric equilibria of the imidazole ring affect the compound’s reactivity and spectral interpretation?

Q. What computational strategies optimize reaction pathways for synthesizing derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) model transition states for nucleophilic substitutions, while ICReDD’s integrated approach combines reaction path searches with machine learning to predict optimal solvents, catalysts, and temperatures. For example, ethyl analog synthesis ( ) uses similar computational workflows .

Q. How can crystallographic data inform the design of analogs with enhanced bioactivity?

The layered crystal packing (via π–π interactions) suggests that modifying the nitro group’s position or introducing electron-withdrawing substituents could enhance hypoxic targeting. Structural analogs like metronidazole (5-nitroimidazole) are benchmarked to assess activity against anaerobic pathogens .

Q. What experimental protocols address contradictions in biological activity data for nitroimidazole derivatives?

- Hypoxia-selective assays : Measure IC₅₀ values under controlled oxygen levels (e.g., 0.1% O₂) to mimic tumor microenvironments.

- Comparative SAR studies : Evaluate substituent effects (e.g., methyl vs. ethyl esters) on radiosensitization efficacy using clonogenic survival assays .

Q. How are advanced separation techniques applied to purify this compound from reaction mixtures?

- Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients removes unreacted starting materials.

- Recrystallization : Sequential solvent systems (e.g., chloroform → carbon tetrachloride) enhance purity for crystallographic studies .

Methodological Notes

- Synthetic Optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to improve reaction yields .

- Crystallography Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H atoms ensure accurate thermal motion analysis .

- Bioactivity Testing : Use murine tumor models (e.g., EMT6) to validate hypoxic selectivity in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.